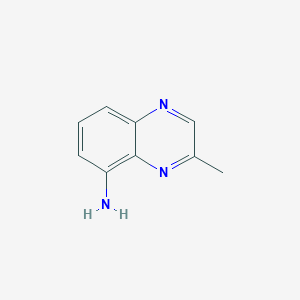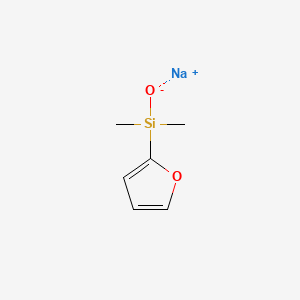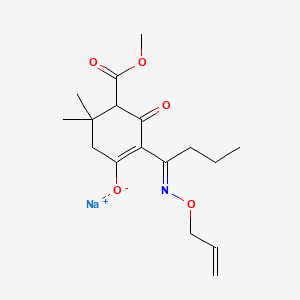
Alloxydim-sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alloxydim-sodium is a selective, systemic herbicide belonging to the cyclohexene oxime and cyclohexanedione herbicide groups. It is primarily used post-emergence to control common weeds and grasses in crops such as cereals, sugar beets, and vegetables . The compound is highly soluble in water and has a low mammalian toxicity .
Preparation Methods
Alloxydim-sodium is synthesized through a series of chemical reactions. The synthetic route involves the preparation of methyl 3-[1-(allyloxyimino)butyl]-4-hydroxy-6,6-dimethyl-2-oxocyclohex-3-enecarboxylate, which is then converted to its sodium salt form . The industrial production methods typically involve the use of hydrogen peroxide for oxidation under reflux conditions, followed by extraction with ethyl acetate under acidic conditions . The final product is obtained after methylation with diazomethane .
Chemical Reactions Analysis
Alloxydim-sodium undergoes various chemical reactions, including oxidation and substitution reactions. When treated on soil, it decomposes to form several degradation products such as methyl 5-(1-aminobutylidene)-2,2-dimethyl-4,6-dioxo-cyclohexanecarboxylate and methyl 6,6-dimethyl-4-oxo-2-propyl-4,5,6,7-tetrahydrobenzoxazole-5-carboxylate . Common reagents used in these reactions include hydrogen peroxide and diazomethane .
Scientific Research Applications
Alloxydim-sodium is widely used in scientific research due to its herbicidal properties. It is employed in studies related to agriculture for controlling graminaceous weeds in broad-leaf crops such as sugar beets and soybeans . Additionally, it is used in environmental studies to analyze its degradation products in soil and water . In vitro studies have also been conducted to evaluate its cytotoxic and genotoxic potential using micronucleus assays in human lymphocytes .
Mechanism of Action
Alloxydim-sodium exerts its herbicidal effects by inhibiting the enzyme acetyl CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis and lipid formation . This inhibition disrupts the growth and development of weeds, leading to their eventual death. The compound is absorbed by the roots and leaves of grasses and acts on active meristematic tissues .
Comparison with Similar Compounds
Alloxydim-sodium is part of the cyclohexanedione herbicide family, which includes other compounds such as butroxydim, clethodim, and cycloxydim . These compounds share a similar mechanism of action as ACCase inhibitors but differ in their chemical structures and specific applications. For instance, clethodim is commonly used in controlling annual and perennial grasses in various crops, while cycloxydim is effective against a broader range of weed species .
Properties
Molecular Formula |
C17H24NNaO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate |
InChI |
InChI=1S/C17H25NO5.Na/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5;/h7,14,19H,2,6,8-10H2,1,3-5H3;/q;+1/p-1/b18-11+; |
InChI Key |
SZXAJDQTPWYNBN-NWBUNABESA-M |
Isomeric SMILES |
CCC/C(=N\OCC=C)/C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+] |
Canonical SMILES |
CCCC(=NOCC=C)C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


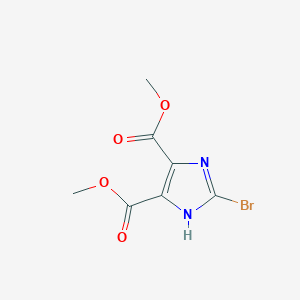
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)

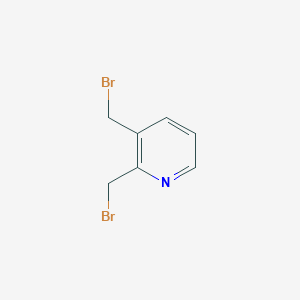

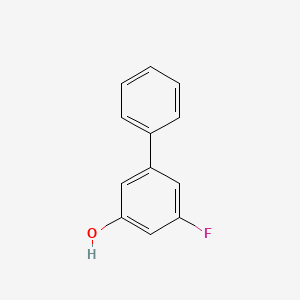
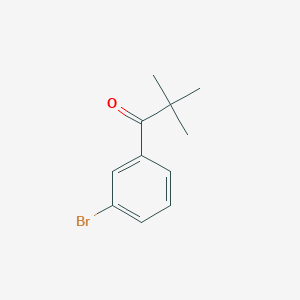
![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)
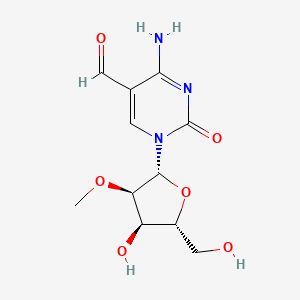
![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)
